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molecular formula C10H7BrO B1278507 2-(3-Bromophenyl)furan CAS No. 85553-51-1

2-(3-Bromophenyl)furan

Cat. No. B1278507
M. Wt: 223.07 g/mol
InChI Key: YQTIZEZABLIGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293715B2

Procedure details

1-Bromo-3-iodobenzene (3.0 g), tris(dibenzylideneacetone)dipalladium(0) (1.22 g), tributyl(furan-2-yl)tin (3.34 ml), and tri(o-tolyl)phosphine (807 mg) were dissolved in dioxane (30 ml), and the solution was stirred at room temperature for 20 hours, at 35° C. for 6 hours, at 45° C. for 19 hours, and at 55° C. for 5 hours and 30 minutes. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (NH-form, hexane) to obtain the title compound (1.40 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.C([Sn](CCCC)(CCCC)[C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)CCC.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:3]=[C:4]([C:14]2[O:15][CH:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC
Name
Quantity
807 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 20 hours, at 35° C. for 6 hours, at 45° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 55° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (NH-form, hexane)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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